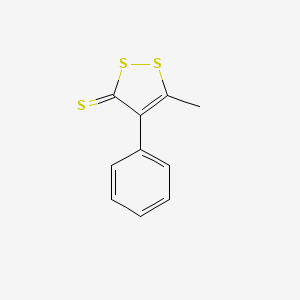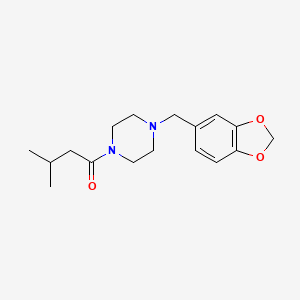
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine involves multistep processes that typically start from basic building blocks like benzodioxoles and piperazines. These processes may include nucleophilic substitution reactions, condensation, and cyclization steps to obtain the desired product (G. Lv et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which share a core structure with our compound of interest, reveals that these molecules adopt very similar molecular conformations. However, the nature of intermolecular interactions can vary significantly depending on the specific substituents present on the benzoyl group (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Reactivity and chemical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine derivatives can be influenced by the functional groups attached to the piperazine and benzodioxole moieties. These compounds can undergo various chemical reactions, including but not limited to, nucleophilic substitution, addition reactions, and cyclization, depending on the reacting conditions and the presence of different functional groups (F. Shaheen et al., 2018).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine derivatives can be determined experimentally. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which is essential for its application in various fields (Ahmed E. M. Mekky & S. Sanad, 2020).
Chemical Properties Analysis
The chemical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine and its derivatives, such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are determined by the functional groups present in the molecule. These properties are pivotal in the application of these compounds in chemical synthesis, pharmaceuticals, and material science (Aejaz Ahmed et al., 2017).
Scientific Research Applications
Antibacterial and MurB Inhibitors :
- Novel derivatives of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine showed potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These derivatives also exhibited strong inhibitory activities against MRSA and VRE bacterial strains. The compound 5e, in particular, demonstrated effective biofilm inhibition and MurB enzyme inhibitory activity (Mekky & Sanad, 2020).
Metabolism in Antidepressant Development :
- A study on Lu AA21004, a novel antidepressant, revealed that the compound was metabolized in vitro to various metabolites, including a benzylic alcohol and a benzoic acid derivative. The study contributes to understanding the oxidative metabolism of this class of compounds (Hvenegaard et al., 2012).
Anti-Malarial Activity :
- Certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives were found to have anti-malarial activity. The study focused on understanding the molecular structures of these compounds and their biological implications (Cunico et al., 2009).
Molecular Conformations and Intermolecular Interactions :
- Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines showed that these compounds, although similar in molecular conformation, exhibit different intermolecular interactions. This highlights the diversity in the behavior of such compounds (Mahesha et al., 2019).
Antidiabetic Compounds :
- Piperazine derivatives, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, were identified as potent antidiabetic agents. This study expanded the understanding of the antidiabetic properties of these compounds (Le Bihan et al., 1999).
Antimicrobial Activities :
- Synthesis of novel 1,2,4-triazole derivatives with piperazine linkers demonstrated good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in combating microbial infections (Bektaş et al., 2010).
Anti-Inflammatory Activity :
- Some newly synthesized 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanon compounds exhibited in-vitro and in-vivo anti-inflammatory activities. This indicates potential therapeutic applications in treating inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
Anti-Cancer Activity :
- The heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one showed significant anti-bone cancer activity. This adds to the understanding of potential anti-cancer applications of such compounds (Lv et al., 2019).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)9-17(20)19-7-5-18(6-8-19)11-14-3-4-15-16(10-14)22-12-21-15/h3-4,10,13H,5-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDICJNIZMOBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595463.png)
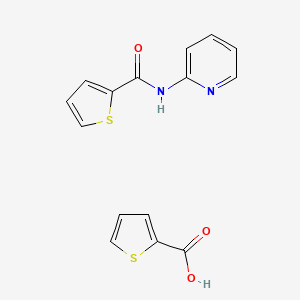
![4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5595466.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile](/img/structure/B5595467.png)
![7-allyl-6-(2-chlorophenyl)-2-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595468.png)
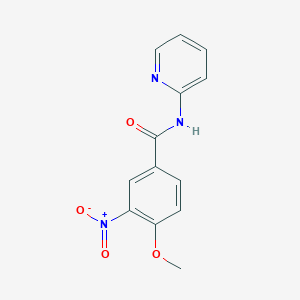
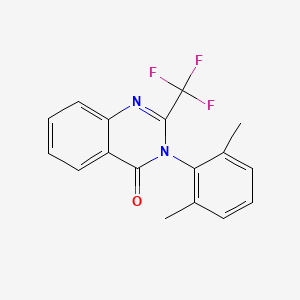
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)
